molecular formula C7H14N2 B13595160 1-cyclopropyl-N-methylazetidin-3-amine

1-cyclopropyl-N-methylazetidin-3-amine

Cat. No.: B13595160
M. Wt: 126.20 g/mol
InChI Key: CRZYWCXUCWKXAU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-N-methylazetidin-3-amine is a small, nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a cyclopropyl group at position 1 and a methylamine group at position 2. This structure combines the conformational rigidity of the cyclopropane ring with the strained azetidine system, making it a valuable scaffold in medicinal chemistry for modulating pharmacokinetic properties such as metabolic stability and bioavailability .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

1-cyclopropyl-N-methylazetidin-3-amine

InChI

InChI=1S/C7H14N2/c1-8-6-4-9(5-6)7-2-3-7/h6-8H,2-5H2,1H3

InChI Key

CRZYWCXUCWKXAU-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-N-methylazetidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with N-methylazetidin-3-one in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran or dichloromethane, and requires precise temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, ensuring the compound meets industry standards for purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-N-methylazetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-cyclopropyl-N-methylazetidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-methylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-cyclopropyl-N-methylazetidin-3-amine with compounds sharing key structural motifs, such as cyclopropyl groups, azetidine/heterocyclic rings, or amine functionalities.

Structural and Functional Differences

  • Ring Size and Strain : The azetidine ring in this compound introduces greater ring strain compared to five- or six-membered analogs (e.g., triazole or cyclohexane derivatives), which may enhance binding affinity in drug-receptor interactions but complicate synthetic accessibility .
  • Substituent Effects: The cyclopropyl group confers metabolic stability due to its rigid, non-planar geometry, a feature shared with N-cyclopropylpyrazole derivatives (e.g., compound from ). However, the addition of a pyridine or indole moiety (as in ) introduces aromaticity and π-stacking capabilities absent in the simpler azetidine scaffold.
  • Synthetic Complexity : Copper-catalyzed methods (e.g., ) achieve moderate yields (17.9%) for pyrazole derivatives, while multi-step C–H functionalization (e.g., ) improves yields (55%) but requires specialized reagents like diphenyl phosphate and N-iodosuccinimide.

Pharmacological and Industrial Relevance

  • Kinase Inhibition : Azetidine derivatives are explored as kinase inhibitors due to their ability to mimic peptide bonds while resisting enzymatic degradation. The methylamine group in this compound may enhance solubility compared to bulkier analogs like the trifluoromethyl-containing cyclohexane amine .
  • Intermediate Utility : Triazole and pyrazole derivatives (e.g., ) are frequently employed in metal-catalyzed cross-coupling reactions, whereas the simpler azetidine structure is more suited for fragment-based drug discovery .

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